
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one
Overview
Description
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one (CFMPO) is an organic compound belonging to the class of chlorofluorophenyl compounds. CFMPO is a synthetically produced compound which has been used for various scientific research applications. It has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. In
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Derivatives : Pero, Babiarz-Tracy, and Fondy (1977) synthesized derivatives of 3-fluoro-, 3-chloro-, and 3-bromopropan-2-one, discussing their structure-activity relationships, including chemical structure, alkylating ability, toxicity, and antitumor effects (Pero, Babiarz-Tracy, & Fondy, 1977).
- Photocyclization Studies : Košmrlj and Šket (2007) investigated the photochemical behavior of 2-halo-substituted 1,3-diarylpropan-1,3-dione, including 2-chloro-2-fluoro derivatives, leading to the formation of 3-fluoroflavones (Košmrlj & Šket, 2007).
- Crystal Growth and Characterization : Meenatchi et al. (2015) conducted a study on the crystal growth and characterization of a related compound, 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, examining its structural and thermal properties (Meenatchi, Muthu, Rajasekar, & Meenakshisundaram, 2015).
Chemical Reactions and Properties
- Heck Reaction Involvement : Patrick, Agboka, and Gorrell (2008) explored the Heck reaction with 3-fluoro-3-buten-2-one, a compound closely related to the one , demonstrating its reactivity and potential in organic synthesis (Patrick, Agboka, & Gorrell, 2008).
- Gas-Phase Pyrolysis : Volchkov, Lipkind, and Nefedov (2019) studied the gas-phase pyrolysis of isomeric 2-chloro-2-fluoro-1-phenylcyclopropanes, providing insight into the thermal behavior and reaction pathways of similar fluorinated and chlorinated compounds (Volchkov, Lipkind, & Nefedov, 2019).
Pharmaceutical and Biological Research
- Antibacterial Activity : Dickens et al. (1991) synthesized and evaluated the biological activity of 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan+++-1-one, a compound with structural similarities, showing specific activity against anaerobic bacteria (Dickens et al., 1991).
Materials Science
- Refractive Index Studies : Chavan and Gop (2016) conducted a study on the refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in various solvents, analyzing parameters such as molar refraction and internal pressure, which could be relevant to materials research involving related compounds (Chavan & Gop, 2016).
Properties
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c1-6(2)10(13)7-4-3-5-8(11)9(7)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMKRXIBIHJVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=CC=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


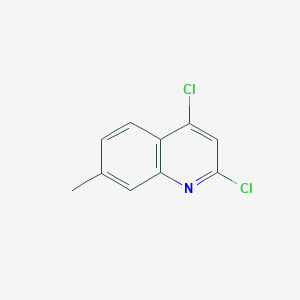

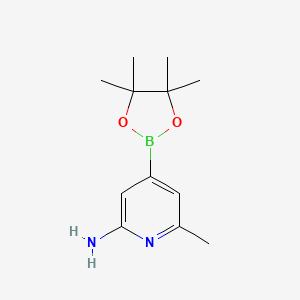
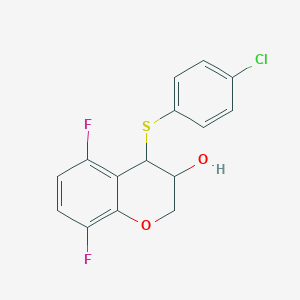
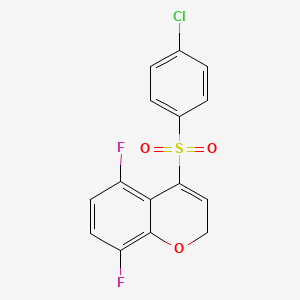
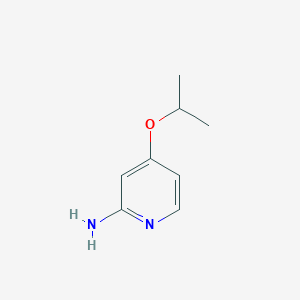
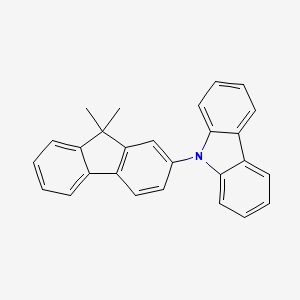

![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)
![4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1427159.png)


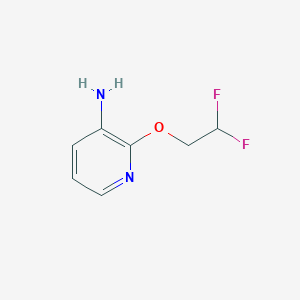
![[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid](/img/structure/B1427165.png)
